Tributyltin acetate

概要

説明

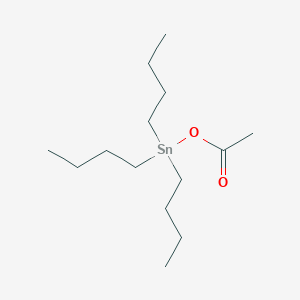

Tributyltin acetate is an organotin compound characterized by the presence of three butyl groups covalently bonded to a tin atom, with an acetate group attached. This compound is part of the broader class of tributyltin compounds, which have been widely used for their biocidal properties, particularly in marine antifouling paints . due to its toxicity and environmental impact, the use of tributyltin compounds has been heavily regulated and restricted .

準備方法

Synthetic Routes and Reaction Conditions: Tributyltin acetate can be synthesized through the reaction of tributyltin chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:

(C4H9)3SnCl+NaOAc→(C4H9)3SnOAc+NaCl

This reaction is carried out under mild conditions, usually at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tributyltin oxide with acetic acid. The reaction is typically conducted in a solvent such as toluene, and the product is isolated by distillation:

(C4H9)3Sn2O+2CH3COOH→2(C4H9)3SnOAc+H2O

This method allows for the efficient production of this compound on a large scale .

化学反応の分析

Types of Reactions: Tributyltin acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tributyltin oxide.

Reduction: It can be reduced to tributyltin hydride.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under mild conditions.

Major Products:

Oxidation: Tributyltin oxide.

Reduction: Tributyltin hydride.

Substitution: Various tributyltin derivatives depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Fungicidal Properties

TBTA is recognized for its antifungal properties, particularly in agriculture. It has been used to combat yam rot disease, demonstrating significant antifungal activity against pathogens affecting yam crops. In vitro studies indicated that TBTA effectively inhibited the growth of various fungi responsible for yam decay, thereby extending the shelf life and marketability of this crop .

Toxicity Studies

Research on the acute toxicity of TBTA has revealed that it can cause significant central nervous system and respiratory depressions in mammalian models. A study reported a median lethal dose (LD50) of 297.54 mg/kg in rats, indicating its potential risks when used improperly in agricultural settings . This highlights the importance of careful application and regulation to mitigate health risks associated with its use.

Biocidal Applications

Anti-Fouling Agents

Historically, tributyltin compounds were widely used as biocides in anti-fouling paints for ships. TBTA's ability to prevent marine organisms from settling on vessel hulls significantly improved fuel efficiency and reduced maintenance costs for shipping companies . However, due to environmental concerns regarding its toxicity to marine life, many countries have phased out or heavily regulated its use in this context.

Disinfectants

TBTA is also incorporated into some disinfectant formulations. Its effectiveness against various microorganisms makes it a valuable component in healthcare settings and industrial applications . However, the potential for microbial resistance necessitates ongoing research into safer alternatives and proper usage guidelines.

Material Science

Stabilizers in Polymers

In material science, TBTA has been utilized as a stabilizer in polyvinyl chloride (PVC) and other polymers. Its inclusion helps enhance the durability and longevity of these materials, making it beneficial in construction and manufacturing sectors . However, environmental regulations are increasingly scrutinizing the use of organotins due to their persistence and toxicity.

Environmental Impact and Health Concerns

Toxicological Studies

Recent studies have highlighted the environmental persistence of TBTA and its toxic effects on aquatic ecosystems. For instance, research indicated that exposure to TBTA could lead to severe liver damage and other systemic effects in various organisms . Furthermore, immunomodulatory effects have been observed in animal models exposed to TBT, raising concerns about its impact on wildlife health and biodiversity .

Case Studies

作用機序

Tributyltin acetate exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound’s ability to disrupt endocrine functions has been well-documented, making it a potent endocrine disruptor .

類似化合物との比較

- Tributyltin chloride

- Tributyltin oxide

- Tributyltin hydride

Comparison: Tributyltin acetate is unique among tributyltin compounds due to its acetate group, which influences its reactivity and solubility. Compared to tributyltin chloride, it is less reactive towards nucleophiles but more soluble in organic solvents. Tributyltin oxide is primarily used for its biocidal properties, while tributyltin hydride is a valuable reducing agent in organic synthesis .

生物活性

Tributyltin acetate (TBTA) is an organotin compound recognized for its diverse biological activities, particularly its antifungal properties and potential toxicity in various biological systems. This article provides a comprehensive overview of the biological activity of TBTA, including its mechanisms of action, effects on cellular systems, and implications for health and the environment.

This compound is a derivative of tributyltin (TBT), which has been widely studied for its fungicidal and biocidal properties. The compound exhibits a lipophilic nature, allowing it to easily penetrate biological membranes. Its mechanism of action primarily involves the disruption of cellular functions through:

- Inhibition of mitochondrial function : TBTA induces mitochondrial dysfunction by degrading mitofusin 1 (Mfn1), which is crucial for mitochondrial fusion. This leads to reduced ATP levels and impaired cellular respiration .

- Alteration of gene expression : Exposure to TBTA has been shown to downregulate key neuroectodermal markers such as PAX6 and Nestin during the differentiation of induced pluripotent stem cells (iPSCs), indicating its impact on neurogenesis .

- Interaction with lipid membranes : Studies indicate that TBTA interacts with phospholipid membranes, affecting their integrity and leading to cell lysis .

Acute Toxicity Studies

Acute toxicity studies in rats have revealed significant effects at high doses. The median lethal dose (LD50) for TBTA was found to be approximately 297.54 mg/kg. Observed effects included:

- Central nervous system depression : Significant respiratory depression was noted at doses as low as 200 mg/kg.

- Histopathological changes : TBTA exposure resulted in pulmonary congestion, liver damage, and intestinal mucosal destruction .

Immunomodulatory Effects

Recent studies have highlighted TBTA's immunomodulatory properties, demonstrating that it can impair immune cell function. For instance:

- Exposure to TBTA led to decreased proliferation of T cells and reduced antitumor activity of natural killer (NK) cells in vitro .

- In vivo studies indicated that TBTA treatment resulted in thymic atrophy and altered lymphocyte populations, suggesting potential impacts on immune system development and function .

Antifungal Activity

TBTA is recognized for its antifungal properties, particularly against various fungal pathogens. Research has shown that:

- TBTA exhibits significant fungicidal activity against a range of fungi, making it effective in agricultural applications to prevent crop rot.

- The compound's effectiveness can be influenced by environmental factors such as UV exposure, which can alter its stability and efficacy over time .

Environmental Impact

The environmental persistence of TBTA raises concerns regarding its ecological effects. Studies indicate that:

- TBTA can accumulate in aquatic environments, impacting non-target organisms including marine life.

- Its presence in wastewater has been linked to alterations in microbial community structures and reduced biological activity in treatment processes .

Summary of Research Findings

Case Studies

- Agricultural Application : In a study evaluating the use of TBTA on yam crops, researchers found that it effectively reduced fungal rot while causing minimal phytotoxicity at recommended application rates.

- Marine Ecosystem Impact : A case study examining the effects of TBTA on marine organisms demonstrated significant bioaccumulation in oysters, leading to health risks for local fishermen consuming contaminated seafood.

特性

IUPAC Name |

tributylstannyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H4O2.Sn/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBHRVGYSMBMIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043954 | |

| Record name | Tributyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-36-0 | |

| Record name | Tributyltin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLTIN ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyltin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/093LD1397U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tributyltin acetate exert its antifungal activity?

A1: While the exact mechanism remains unclear, research indicates TBTA effectively combats yam rot fungi in both in vitro and in vivo settings []. Notably, the solvent significantly impacts its in vitro toxicity; using 2.5% Tween 80 instead of 25% acetone significantly reduces its effectiveness [].

Q2: What are the potential toxic effects of this compound on reproduction in vertebrates?

A2: this compound acts as an endocrine disruptor, negatively impacting reproductive systems in both male and female vertebrates. Studies reveal that exposure to TBTA can cause testicular and epididymal weight reduction, decreased sperm count in males, and ovarian and uterine abnormalities in females []. Further, it can hinder fetal implantation, decrease pregnancy rates, and lead to lipid accumulation in Sertoli cells and gonocytes of male offspring []. These adverse effects stem from hormonal imbalances and disruption of the hypothalamic–pituitary–gonadal axis [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H30O2Sn, and its molecular weight is 349.05 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic methods, including 1H NMR [, , ], 27Al NMR [], 119Sn NMR [, , ], IR [, ], and Mössbauer spectroscopy [, ], are employed to analyze TBTA's structure, speciation, and interactions with other compounds.

Q5: How does the incorporation of this compound into Hypalon paint-based marine antifouling systems affect its release and stability?

A5: When incorporated into Hypalon paint, TBTA reacts to form tributyltin chloride and another unidentified organotin species []. This reaction significantly reduces the release rate of the tributyltin moiety into the surrounding aquatic environment due to its retention within the paint matrix [].

Q6: Does this compound exhibit any catalytic activity?

A6: Yes, TBTA acts as a catalyst in urethane formation reactions []. Studies investigating its catalytic activity in the reaction between m-chloro-phenylisocyanate and n-butanol in heptane reveal that its catalytic mechanism involves the formation of reactive complexes with monomeric alcohol, contributing significantly to the reaction rate [].

Q7: How does temperature affect the catalytic activity of this compound in urethane formation reactions?

A7: The temperature dependence of TBTA's catalytic activity in urethane formation deviates from the Arrhenius equation []. This deviation is attributed to the influence of temperature on alcohol association, leading to varying contributions from different reaction pathways to the overall rate constant [].

Q8: How do structural variations in triorganotin compounds affect their larvicidal activity against Anopheles stephensi mosquito larvae?

A8: The larvicidal efficacy of triorganotin compounds largely depends on the organic ligand attached to the tin atom rather than the anionic substituent []. Notably, tricyclohexyltin compounds exhibit higher effectiveness compared to other triorganotins, possibly due to their enhanced lipophilicity and ability to penetrate the insect cuticle [].

Q9: What are the known toxic effects of this compound on the immune system?

A9: Research suggests that TBTA exposure can suppress T cell development in the thymus, contributing to its immunosuppressive effects [, ].

Q10: How does this compound impact aquatic organisms?

A10: TBTA exhibits high toxicity to various aquatic organisms, even at low concentrations. Studies using lugworm (Arenicola cristata) larvae demonstrate that exposure to TBTA can lead to death and developmental abnormalities, highlighting its potential ecological risks [].

Q11: What analytical techniques are employed to study the speciation of tributyltin compounds in environmental samples?

A11: Mössbauer spectroscopy and 119Sn NMR are valuable techniques for investigating the speciation of tributyltin compounds in environmental matrices like seawater and sediment []. These methods provide insights into the transformation and fate of TBTA in natural environments.

Q12: Are there any viable alternatives to this compound for specific applications?

A12: Due to its environmental persistence and toxicity, alternatives to TBTA are actively sought. For instance, research explores the use of natural plant extracts as potential inhibitors of glutathione S-transferase in cowpea storage bruchids, offering a potentially safer alternative to synthetic pesticides like TBTA [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。